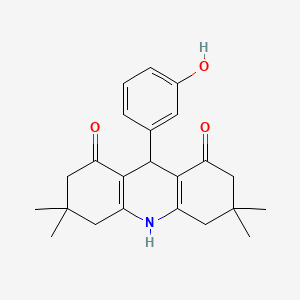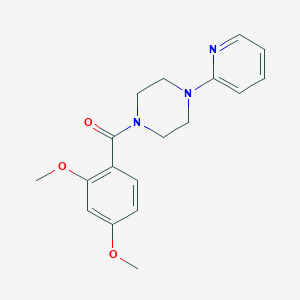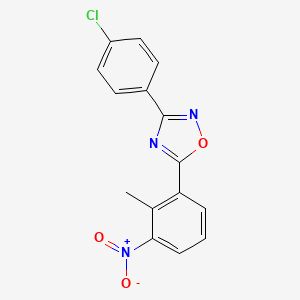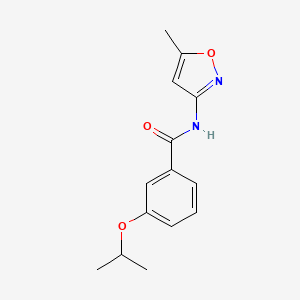
5-cyclohexyl-1-propyl-1,3,5-triazinane-2-thione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-cyclohexyl-1-propyl-1,3,5-triazinane-2-thione is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound belongs to the class of triazinane derivatives and has been synthesized through various methods.
Mecanismo De Acción
The exact mechanism of action of 5-cyclohexyl-1-propyl-1,3,5-triazinane-2-thione is not yet fully understood. However, it is believed to exert its antimicrobial activity by inhibiting the synthesis of cell wall components in bacteria and disrupting the cell membrane integrity in fungi. Its anticancer activity is believed to be due to its ability to induce cell cycle arrest and apoptosis in cancer cells.
Biochemical and Physiological Effects:
5-cyclohexyl-1-propyl-1,3,5-triazinane-2-thione has been found to have minimal toxicity towards mammalian cells and has shown no significant adverse effects on the liver and kidney functions. However, further studies are required to determine its long-term effects on human health.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the significant advantages of using 5-cyclohexyl-1-propyl-1,3,5-triazinane-2-thione in lab experiments is its broad-spectrum antimicrobial activity, making it an ideal candidate for testing against various microorganisms. However, its solubility in water is limited, which can pose a challenge in some experiments.
Direcciones Futuras
There are several future directions for research on 5-cyclohexyl-1-propyl-1,3,5-triazinane-2-thione. One of the significant areas of interest is its potential as a therapeutic agent for various infectious diseases and cancer. Further studies are required to determine its efficacy and safety in human clinical trials. Additionally, its potential as a food preservative and agricultural fungicide is also an area of interest for future research.
Conclusion:
In conclusion, 5-cyclohexyl-1-propyl-1,3,5-triazinane-2-thione is a promising compound with potential applications in various fields. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is required to fully understand its potential and limitations.
Métodos De Síntesis
The synthesis of 5-cyclohexyl-1-propyl-1,3,5-triazinane-2-thione has been carried out through various methods. One of the most commonly used methods involves the reaction of cyclohexylamine, propylamine, and carbon disulfide in the presence of a base such as sodium hydroxide. The reaction leads to the formation of 5-cyclohexyl-1-propyl-1,3,5-triazinane-2-thione as a white solid.
Aplicaciones Científicas De Investigación
5-cyclohexyl-1-propyl-1,3,5-triazinane-2-thione has been extensively studied for its potential applications in various fields. It has been found to exhibit significant antimicrobial activity against various microorganisms, including Gram-positive and Gram-negative bacteria, fungi, and viruses. This compound has also been studied for its potential anticancer activity and has shown promising results in inhibiting the growth of cancer cells.
Propiedades
IUPAC Name |
5-cyclohexyl-1-propyl-1,3,5-triazinane-2-thione |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H23N3S/c1-2-8-14-10-15(9-13-12(14)16)11-6-4-3-5-7-11/h11H,2-10H2,1H3,(H,13,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FMEGXORUZHHNME-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1CN(CNC1=S)C2CCCCC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H23N3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.40 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Cyclohexyl-1-propyl-1,3,5-triazinane-2-thione | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-methoxy-2-(methylthio)-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidine](/img/structure/B5708243.png)
![4-[(2-chloro-6-fluorophenyl)acetyl]morpholine](/img/structure/B5708256.png)

![3-[5-(4-tert-butylphenyl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B5708265.png)
![N'-({2-[(3-bromobenzyl)oxy]-1-naphthyl}methylene)benzohydrazide](/img/structure/B5708266.png)
![N-methyl-N-[2-(2-pyridinyl)ethyl]cyclopentanamine](/img/structure/B5708267.png)

![N-[2-chloro-5-(propionylamino)phenyl]nicotinamide](/img/structure/B5708295.png)
![3-[5-(3-fluorophenyl)-2-furyl]-2-(4-nitrophenyl)acrylonitrile](/img/structure/B5708308.png)

![ethyl {[5-(4-pyridinyl)-1,3,4-oxadiazol-2-yl]thio}acetate](/img/structure/B5708318.png)
![2-methyl-3-phenylacrylaldehyde 5H-[1,2,4]triazino[5,6-b]indol-3-ylhydrazone](/img/structure/B5708340.png)

